REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:18]1C=CC=C[CH:19]=1.[CH2:24](I)[CH3:25]>ClCCl>[CH2:18]([N:1]([CH2:24][CH3:25])[C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1)[CH3:19] |f:1.2.3|
|
Name
|
|
Quantity
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9.6 g
|
Type
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reactant
|
Smiles
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NC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon completion of the dripping, the mixture was further heated
|
Type
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STIRRING
|
Details
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with stirring for 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
The reaction solution was cooled to the room temperature
|
Type
|
WASH
|
Details
|
by washing with water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away
|
Type
|
CUSTOM
|
Details
|
to purify the dichloromethane solution by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to thereby synthesize 12.1 g (yield: 89% by mass) of p-diethylaminophenethyl alcohol
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC=C(CCO)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |